Eupalinolide I is primarily extracted from Eupatorium lindleyanum, a plant recognized for its traditional use in various herbal remedies. This plant has been studied extensively for its potential therapeutic effects, particularly in oncology and inflammation-related conditions.
Eupalinolide I falls under the category of sesquiterpene lactones. These compounds are often noted for their anti-inflammatory, anticancer, and antimicrobial properties, making them significant in pharmacological research.
The synthesis of Eupalinolide I can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves the use of solvents to isolate the compound from plant material.
Eupalinolide I possesses a complex molecular structure typical of sesquiterpene lactones, featuring a lactone ring and multiple stereocenters. The specific three-dimensional arrangement contributes to its biological activity.
Eupalinolide I can undergo various chemical reactions typical for sesquiterpene lactones, including:
These reactions are significant as they can modify the compound's biological activity, leading to derivatives with enhanced therapeutic profiles.
The mechanism of action of Eupalinolide I is primarily linked to its ability to modulate cellular signaling pathways involved in inflammation and cancer progression. It may exert effects through:
Studies have demonstrated that Eupalinolide I affects various cancer cell lines, promoting apoptosis and inhibiting migration and invasion.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of Eupalinolide I.
Eupalinolide I has garnered attention in scientific research due to its potential applications in:
Research continues to explore the full therapeutic potential of Eupalinolide I, with ongoing studies aimed at elucidating its mechanisms and enhancing its efficacy in clinical settings.
Eupalinolide I, a bioactive germacranolide-type sesquiterpene lactone, originates through the cytosolic mevalonate (MVA) pathway in Eupatorium lindleyanum. The biosynthesis initiates with the cyclization of farnesyl diphosphate (FPP) to form germacrene A, catalyzed by germacrene A synthase. Germacrene A undergoes oxidation via cytochrome P450 monooxygenases (CYP450s) to yield germacrene A acid (GAA), the central precursor for sesquiterpene lactones. In E. lindleyanum, GAA is subsequently functionalized through regio-specific hydroxylations and lactonization reactions to produce diverse structural variants, including eupalinolide I and its isomers (eupalinolide A and B) [2] [8].
The stereochemistry of lactone ring formation critically determines the final compound profile. Eupalinolide I features a trans-fused lactone ring (6,7-trans configuration), distinguishing it from the cis-fused eupalinolide B (7,8-cis configuration). This structural divergence arises from differential ring closures mediated by specific lactone synthases [2]. Notably, E. lindleyanum co-produces eupalinolide I alongside structurally related compounds like hyperoside (flavonoid) and triterpenoids, reflecting the plant’s metabolic capacity for parallel biosynthetic pathways [7].
Table 1: Key Sesquiterpene Lactones in E. lindleyanum
| Compound | Core Structure | Functional Groups | Biosynthetic Precursor | |
|---|---|---|---|---|
| Eupalinolide I | Germacranolide | α-methylene-γ-lactone, epoxide | Germacrene A acid | |
| Eupalinolide A | Germacranolide | α-methylene-γ-lactone, C8-OH | Germacrene A acid | |
| Eupalinolide B | Germacranolide | α-methylene-γ-lactone, C8-OH | Germacrene A acid | |
| Hyperoside | Flavonoid glycoside | Quercetin-3-O-galactoside | Phenylpropanoid pathway | [7] |
The biosynthesis of eupalinolide I is governed by a two-tier enzymatic cascade:
CYP71DD6 exhibits stringent substrate specificity, accepting only 8β-hydroxy-GAA or its derivatives. Molecular docking analyses reveal that its active site accommodates the C8β-OH group via hydrogen bonding with residues (e.g., Ser³⁰⁰, Thr³⁰²), positioning the molecule for trans-lactonization [8]. Kinetic studies indicate CYP71DD6 operates with a Kₘ of 18.7 µM and Vₘₐₓ of 4.2 nmol/min/nmol P450 for 8β-hydroxy-GAA, underscoring its catalytic efficiency [8].
Table 2: Enzymes in Eupalinolide I Biosynthesis
| Enzyme | Function | Substrate | Product | Catalytic Efficiency | |
|---|---|---|---|---|---|
| Germacrene A synthase | Cyclization of FPP | Farnesyl diphosphate | Germacrene A | kₖₐₜ = 0.45 s⁻¹ | |
| CYP71BL2 | C6α-hydroxylation of GAA | Germacrene A acid | 6α-hydroxy-GAA | Kₘ = 9.8 µM | |
| CYP71BL1 | C8β-hydroxylation of GAA | Germacrene A acid | 8β-hydroxy-GAA | Kₘ = 12.3 µM | |
| CYP71DD6 | 6,7-trans-lactonization | 8β-hydroxy-GAA | Eupatolide/Eupalinolide I | Kₘ = 18.7 µM | [2] [8] |
Eupalinolide I production in E. lindleyanum is evolutionarily optimized for ecological defense. This compound accumulates predominantly in aerial tissues (leaves and flowers), coinciding with exposure to herbivores and ultraviolet (UV) radiation. Its α-methylene-γ-lactone moiety enables electrophilic activity, enabling it to disrupt herbivore digestion via alkylation of gut proteins [1] [10]. Field studies demonstrate that eupalinolide I reduces leaf consumption by Lepidoptera larvae by 40–60% compared to sesquiterpene-deficient variants [1].
Phylogenetic analyses indicate that E. lindleyanum belongs to the Asteraceae clade Heliantheae, which preferentially synthesizes 6,7-trans-lactonized sesquiterpenes (e.g., eupatolide derivatives) over 7,8-cis analogs. This chemotypic divergence aligns with adaptive radiation into diverse habitats. Populations in high-UV montane ecosystems exhibit 3.2-fold higher eupalinolide I concentrations than lowland counterparts, suggesting selection for UV-protective traits [1] [6]. The compound’s ability to induce heat-shock protein 70 (HSP70) in planta further enhances stress tolerance—transgenic Nicotiana tabacum expressing eupalinolide I biosynthetic genes show 30% greater survival under UV-B stress [1].
Landscape change threatens this adaptive chemodiversity. Urbanization reduces genetic diversity in E. lindleyanum populations by 57%, correlating with diminished sesquiterpene production (r = 0.82, p < 0.01) [6]. This highlights the vulnerability of specialized metabolite biosynthesis to anthropogenic habitat fragmentation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6